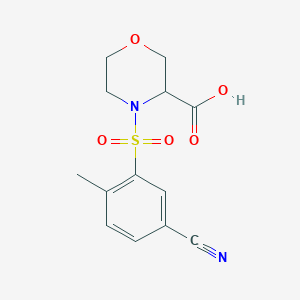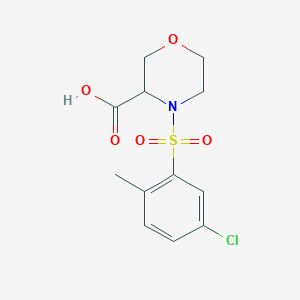
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as CTSMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid inhibits the expression of proteins involved in cancer cell growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid reduces oxidative stress and inflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce tumor growth and angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its ability to selectively target cancer cells and reduce tumor growth. Another advantage is its ability to reduce oxidative stress and inflammation in neurodegenerative disease research. However, limitations include the need for further studies to determine optimal dosages and potential side effects.
Future Directions
For 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid research include exploring its potential therapeutic effects in other disease areas, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosages and potential side effects of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in humans. Finally, the development of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid derivatives with improved efficacy and safety profiles is an area of potential future research.
Conclusion:
In conclusion, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that has shown potential therapeutic properties in various fields of research. Its ability to selectively target cancer cells and reduce tumor growth, as well as its neuroprotective effects, make it a promising candidate for future drug development. Further studies are needed to determine its optimal dosages and potential side effects in humans, as well as its potential therapeutic effects in other disease areas.
Synthesis Methods
The synthesis of 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The product is then purified through recrystallization.
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields of research. In cancer research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 4-(5-Chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S2/c10-7-1-2-8(17-7)18(14,15)11-3-4-16-5-6(11)9(12)13/h1-2,6H,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMLXNWBDFEAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC=C(S2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

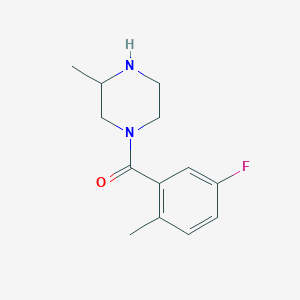
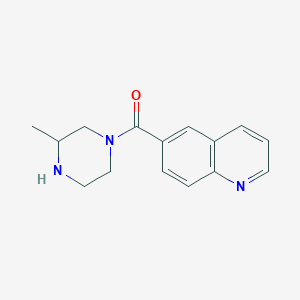
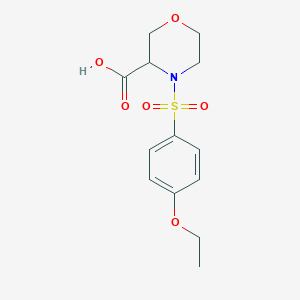
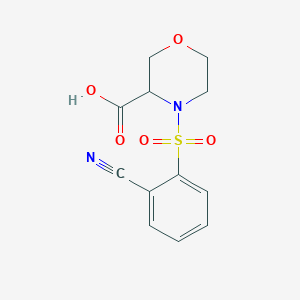
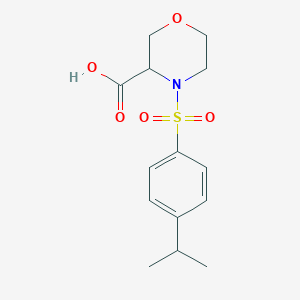
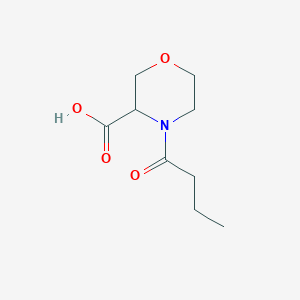
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
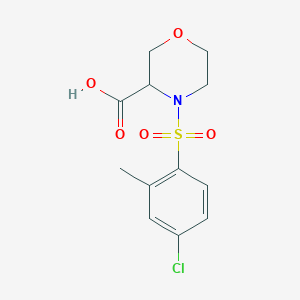
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)
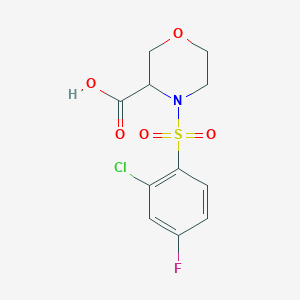
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
